

# A Head-to-Head Comparison of Avadomide and Other Next-Generation CELMoDs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Avadomide-d1

Cat. No.: B12394286

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cereblon E3 ligase modulators (CELMoDs) represent a significant advancement in targeted protein degradation, offering a promising therapeutic strategy for hematologic malignancies. This guide provides a comparative analysis of avadomide (CC-122) and other prominent next-generation CELMoDs, iberdomide (CC-220) and mezigdomide (CC-92480), focusing on their preclinical potency and clinical efficacy.

## Preclinical Performance: A Quantitative Comparison

The efficacy of CELMoDs is intrinsically linked to their ability to bind to the cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Preclinical studies have established a hierarchy of potency among these agents. Mezigdomide exhibits the highest affinity for cereblon, followed by iberdomide.<sup>[1]</sup> While direct head-to-head binding affinity data for avadomide against iberdomide and mezigdomide under identical experimental conditions are not readily available, studies have reported the binding affinity of avadomide and its more active S-enantiomer.

| Compound               | Cereblon Binding Affinity (IC50/Kd) | Key Preclinical Findings                                                                                                                                                                                  |
|------------------------|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mezigdomide (CC-92480) | ~0.03 μM (IC50)[1]                  | Highest cereblon-binding potency among the compared CELMoDs. Induces 100% of cereblon into the active 'closed' conformation at saturating concentrations.[1]                                              |
| Iberdomide (CC-220)    | ~0.06 μM (IC50)[1]                  | Demonstrates approximately 20-fold higher binding affinity to cereblon compared to lenalidomide and pomalidomide. Induces 50% of cereblon into the 'closed' conformation at saturating concentrations.[1] |
| Avadomide (CC-122)     | 330 nM (Kd)                         | Exhibits faster kinetics and deeper levels of Aiolos and Ikaros degradation compared to lenalidomide.[2]                                                                                                  |

## Clinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical trials comparing avadomide, iberdomide, and mezigdomide have not been conducted. However, data from various Phase I and II studies provide insights into their clinical activity and safety profiles in different hematologic malignancies, primarily relapsed/refractory multiple myeloma (RRMM) and diffuse large B-cell lymphoma (DLBCL).

### Avadomide (CC-122) in Relapsed/Refractory DLBCL

In a Phase I study, avadomide monotherapy demonstrated an overall response rate (ORR) of 28% in patients with relapsed/refractory DLBCL, with 9% achieving a complete response (CR). When combined with rituximab in a Phase Ib study, the ORR in DLBCL patients was 40.7%.

The most common grade 3/4 adverse events associated with avadomide include neutropenia, infections, and fatigue.

| Treatment             | Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate | Common Grade 3/4 Adverse Events                                       |
|-----------------------|------------|-----------------------------|-----------------------------|-----------------------------------------------------------------------|
| Avadomide Monotherapy | R/R DLBCL  | 28%                         | 9%                          | Neutropenia, Anemia, Thrombocytopenia                                 |
| Avadomide + Rituximab | R/R DLBCL  | 40.7%                       | Not Reported                | Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)[3] |

## Iberdomide (CC-220) in Relapsed/Refractory Multiple Myeloma

Iberdomide, in combination with dexamethasone, has shown an ORR of approximately 30% to 50% in heavily pretreated RRMM patients. In combination with other agents such as daratumumab, bortezomib, or carfilzomib, promising efficacy has also been observed. Common grade 3/4 adverse events include neutropenia, anemia, and infections.

| Treatment                                | Indication                                             | Overall Response Rate (ORR) | Key Efficacy Data | Common Grade 3/4 Adverse Events |
|------------------------------------------|--------------------------------------------------------|-----------------------------|-------------------|---------------------------------|
| Iberdomide + Dexamethasone               | Heavily Pretreated RRMM                                | ~30-50%                     | -                 | Neutropenia, Anemia, Infections |
| Iberdomide + Daratumumab + Dexamethasone | Transplant-Ineligible Newly Diagnosed Multiple Myeloma | 94.7%                       | 57.3% CR rate     | Not specified in detail         |

## Mezigdomide (CC-92480) in Relapsed/Refractory Multiple Myeloma

Mezigdomide, the most potent of the three CELMoDs in preclinical studies, has demonstrated significant clinical activity in heavily pretreated RRMM patients. In combination with dexamethasone, it achieved an ORR of 41% in a patient population refractory to multiple prior lines of therapy.

| Treatment                   | Indication              | Overall Response Rate (ORR) | Key Efficacy Data                         | Common Grade 3/4 Adverse Events                   |
|-----------------------------|-------------------------|-----------------------------|-------------------------------------------|---------------------------------------------------|
| Mezigdomide + Dexamethasone | Heavily Pretreated RRMM | 41%                         | Median duration of response of 7.6 months | Neutropenia (76%), Anemia (36%), Infections (35%) |

## Mechanism of Action and Experimental Workflows

The antitumor activity of CELMoDs is driven by their ability to hijack the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation

of Ikaros and Aiolos. This degradation has dual effects: direct apoptosis of malignant B-cells and immunomodulatory effects through T-cell activation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of CELMoDs.

The evaluation of novel CELMoDs typically follows a standardized preclinical workflow to characterize their potency and activity before advancing to clinical trials.



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for CELMoDs.

## Detailed Experimental Protocols

### Homogeneous Time-Resolved Fluorescence (HTRF)

### Cereblon Binding Assay

This assay is used to determine the binding affinity of CELMoDs to the cereblon protein.

**Materials:**

- HTRF Cereblon Binding Kit (containing GST-tagged human cereblon, anti-GST antibody labeled with Europium cryptate, and a fluorescently labeled thalidomide analog)
- Test compounds (Avadomide, Iberdomide, Mezigdomide)
- Assay buffer
- 384-well low-volume white plates
- HTRF-compatible plate reader

**Procedure:**

- Prepare serial dilutions of the test compounds in the assay buffer.
- Add 2  $\mu$ L of the test compound dilutions or assay buffer (for control wells) to the wells of the 384-well plate.
- Add 2  $\mu$ L of the GST-tagged human cereblon protein to all wells.
- Add 2  $\mu$ L of the fluorescently labeled thalidomide analog to all wells.
- Add 4  $\mu$ L of the anti-GST antibody labeled with Europium cryptate to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and 665 nm (for FRET signal).
- Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the IC50 value.

## Western Blot for Ikaros and Aiolos Degradation

This method is used to visualize and quantify the degradation of Ikaros and Aiolos proteins in cancer cells following treatment with CELMoDs.

**Materials:**

- Multiple myeloma or DLBCL cell lines
- CELMoDs (Avadomide, Iberdomide, Mezigdomide)
- Cell culture medium and supplements
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-Ikaros, anti-Aiolos, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

**Procedure:**

- Seed the cancer cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the CELMoDs for different time points (e.g., 2, 6, 24 hours).
- Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Ikaros, Aiolos, and  $\beta$ -actin (as a loading control) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and apply the ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities to determine the extent of protein degradation.

## MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the anti-proliferative effects of CELMoDs.

### Materials:

- Multiple myeloma or DLBCL cell lines
- CELMoDs (Avadomide, Iberdomide, Mezigdomide)
- Cell culture medium and supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

### Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with a range of concentrations of the CELMoDs for 72 hours.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate at room temperature for 15 minutes with gentle shaking.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells and plot the viability against the compound concentration to determine the IC50 value for cell proliferation inhibition.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Avadomide and Other Next-Generation CELMoDs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12394286#head-to-head-study-of-avadomide-and-other-celmods>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)